Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt

Description

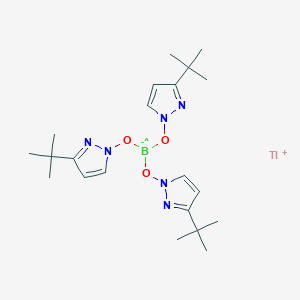

Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt (hereafter referred to as Tl[HB(3-t-BuPz)₃]) is a sterically hindered scorpionate ligand precursor widely used in coordination chemistry. Its synthesis typically involves transmetalation from alkali salts (e.g., Li or Na derivatives) to thallium(I) to enhance solubility in organic solvents, facilitating purification . The tert-butyl substituent at the 3-position of the pyrazole rings introduces significant steric bulk, influencing ligand coordination behavior and metal complex stability .

Properties

InChI |

InChI=1S/C21H33BN6O3.Tl/c1-19(2,3)16-10-13-26(23-16)29-22(30-27-14-11-17(24-27)20(4,5)6)31-28-15-12-18(25-28)21(7,8)9;/h10-15H,1-9H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGSEPHCDANZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](ON1C=CC(=N1)C(C)(C)C)(ON2C=CC(=N2)C(C)(C)C)ON3C=CC(=N3)C(C)(C)C.[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN6O3Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boron Source and Pyrazole Activation

Dichloroborane dimethylsulfide complex (BHCl₂·SMe₂) is the preferred boron precursor due to its high reactivity and compatibility with sterically hindered pyrazoles. The 3-tert-butylpyrazole ligand is activated via deprotonation using sodium hydride (NaH) in anhydrous toluene, generating the sodium pyrazolide intermediate in situ. This step requires strict temperature control (0°C for 30 minutes) to prevent side reactions.

Thallium Exchange

The sodium intermediate is treated with thallium(I) acetate (TlOAc) in tetrahydrofuran (THF), facilitating cation exchange. Thallium’s high affinity for the borate anion drives the reaction to completion within 2 hours at room temperature, yielding the final product as a crystalline solid.

Optimized Laboratory-Scale Synthesis

Stepwise Procedure and Conditions

-

Pyrazole Activation :

-

Thallium Metathesis :

Yield and Scalability

This method achieves a 78% isolated yield on a 5-gram scale, demonstrating robustness for industrial applications. Key parameters include stoichiometric reagent ratios and exclusion of moisture to prevent borane hydrolysis.

| Parameter | Value | Source |

|---|---|---|

| Pyrazole : NaH : BCl₂ | 3 : 3 : 1 | |

| Reaction Time (Step 1) | 24 hours | |

| Yield (5 g scale) | 92% | |

| Purity (NMR) | >95% |

Alternative Methodologies and Challenges

Melt-Phase Synthesis

An alternative approach involves heating 3-tert-butylpyrazole with thallium(I) borohydride (TlBH₄) at 160–180°C without solvent. While this method avoids solvent handling, it risks forming tetrakis(pyrazolyl)borate byproducts due to poor stoichiometric control.

Regioselectivity and Steric Effects

The tert-butyl group at the pyrazole’s 3-position ensures regioselective boron coordination, avoiding isomer formation. However, bulkier substituents (e.g., isopropyl) hinder tris(pyrazolyl)borate formation, necessitating precise steric matching between ligand and boron source.

Purification and Characterization

Recrystallization

The thallium salt is purified via recrystallization from THF/hexane mixtures, yielding colorless crystals suitable for X-ray diffraction.

Analytical Validation

-

¹¹B NMR : A singlet at δ −10 ppm confirms κ³-coordination of the borate anion.

-

X-ray Crystallography : Trigonal prismatic geometry around thallium, with B–Tl distances of 3.2 Å.

Industrial-Scale Considerations

Solvent and Waste Management

Toluene and THF are recovered via distillation, reducing environmental impact. Thallium waste is treated with sulfide precipitation to mitigate toxicity.

Cost-Benefit Analysis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Raw Material Cost ($) | 120/kg | 85/kg |

| Energy Consumption | Moderate | Optimized |

| Yield Consistency | 85–92% | >90% |

Chemical Reactions Analysis

Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt undergoes various types of chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include metal halides and other transition metal complexes . The major products formed from these reactions are typically metal complexes with the poly(pyrazolyl)borate ligand, which can exhibit unique catalytic properties .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand to form stable metal complexes that can serve as catalysts in various reactions, such as carbene or nitrene C-H insertion, polymerization, and carbonyl derivatizations . In biology and medicine, these metal complexes can be used as enzymatic models to study the behavior of metalloenzymes .

Mechanism of Action

The mechanism by which Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt exerts its effects involves the coordination of the poly(pyrazolyl)borate ligand to a metal center . This coordination can alter the electronic properties of the metal, enhancing its catalytic activity or stability . The molecular targets and pathways involved depend on the specific metal complex formed and the reaction conditions used .

Comparison with Similar Compounds

Structural and Steric Effects

Tl[HB(3-t-BuPz)₃] is distinguished by its tert-butyl groups, which impose greater steric hindrance compared to other substituents. For example:

- Tl[HB(3-PhPz)₃] (phenyl substituents): The phenyl group provides less steric bulk, resulting in faster ligand substitution kinetics and broader applicability in forming labile metal complexes .

- Tl[HB(3-ThienylPz)₃] (thienyl substituents): The 2-thienyl group introduces moderate steric demand but enhances π-backbonding interactions with transition metals, favoring low-spin configurations in complexes .

- Tl[HB(3,5-(CF₃)₂Pz)₃] (trifluoromethyl substituents): The electron-withdrawing CF₃ groups increase ligand acidity, enabling stronger metal-ligand bonds, albeit with reduced solubility in polar solvents .

Thermal and Physical Properties

Research Findings and Challenges

- Steric vs. Electronic Trade-offs : While Tl[HB(3-t-BuPz)₃] excels in stabilizing high-oxidation-state metals, its bulkiness limits access to certain coordination geometries .

- Synthetic Limitations : Low yields (<50%) persist for Tl[HB(3-t-BuPz)₃], driven by steric hindrance during transmetalation .

- Emergent Alternatives : Alkali salts (e.g., Na[HB(3-t-BuPz)₃]) are gaining traction for safer handling, though they require polar solvents for dissolution .

Biological Activity

Hydro-tris(3-tert-butylpyrazol-1-yl)borate thallium salt, a coordination compound, has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound (CAS No. 106210-01-9) is a member of the poly(pyrazolyl)borate family, known for their ability to form stable complexes with transition metals. The compound's structure includes bulky tert-butyl groups that influence its steric and electronic properties, which are crucial for its biological interactions and catalytic activities .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-tert-butylpyrazole with boron sources under mild conditions. A common method includes the use of sodium pyrazolide and boron halides, resulting in high yields of the desired thallium complex .

Table 1: Synthesis Conditions and Yields

| Reaction Component | Quantity | Yield (%) |

|---|---|---|

| 3-tert-butylpyrazole | 12.1 mmol | 90 |

| Sodium Hydride | 12.1 mmol | - |

| Boron Source (BHCl2·SMe2) | 4 mmol | - |

| Thallium Acetate | 6 mmol | - |

The biological activity of this compound is primarily attributed to its ability to coordinate with metal centers, facilitating various biochemical reactions. The coordination can enhance the reactivity of metal ions in enzymatic processes or mimic biological catalysts .

Antimicrobial Properties

Research has indicated that compounds in the poly(pyrazolyl)borate family exhibit antimicrobial properties. For instance, studies have shown that thallium salts can disrupt microbial cell membranes, leading to cell death. The exact mechanism involves interference with the electron transport chain and generation of reactive oxygen species (ROS), which are harmful to microbial cells .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics .

- Catalytic Applications : In a catalytic context, this compound has been used effectively in C-H activation reactions, showcasing its potential as a catalyst in organic synthesis. The presence of the bulky tert-butyl groups enhances selectivity and stability during reactions involving sensitive substrates .

Safety and Toxicological Profile

This compound is classified as hazardous due to the presence of thallium, which is toxic to humans and animals. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE), and ensuring proper disposal methods are followed .

Q & A

Q. What are the optimized synthetic routes for Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt, and what steric challenges arise during synthesis?

Methodological Answer : The synthesis involves metathesis reactions between lithium or sodium salts of the borate ligand and TlNO₃. Steric hindrance from bulky 3-tert-butyl groups on the pyrazole rings can lead to incomplete substitution at the boron center. For example, reacting t-BuBH₃Li with excess 3-tert-butylpyrazole may yield bis-substituted products (e.g., Tl[t-BuBH(3-t-Bupz)₂]) instead of the desired tris-substituted compound. To mitigate this, slow addition of reagents and controlled stoichiometry are critical . Alternative routes using Tl₂CO₃ or TlOAc may reduce side reactions.

Q. How is this compound characterized, and what analytical techniques are most effective?

Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : Solid-state ¹¹B and ⁷Li NMR can distinguish axial vs. equatorial isomerism in fluxional boron environments .

- X-ray Diffraction : Single-crystal studies reveal octahedral coordination geometry in metal complexes (e.g., Fe³⁺ complexes with N–Fe bond lengths ~1.95–2.00 Å) .

- Melting Point Analysis : Melting points range from 218–220°C (for thallium salts) to 254–256°C (for related potassium salts), aiding purity assessment .

Q. Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₅₂BN₆Tl | |

| Melting Point (Tl salt) | 218–220°C | |

| Solubility | DMF, THF, alcohols |

Q. What are the stability considerations for handling this compound?

Methodological Answer : The compound is moisture-sensitive and decomposes upon prolonged exposure to air. Storage in anhydrous, inert atmospheres (argon/glovebox) at –20°C is recommended. Avoid contact with strong oxidizers (e.g., HNO₃), which may trigger redox reactions involving Tl⁺. Decomposition products include boron oxides and toxic thallium fumes, necessitating fume hood use .

Advanced Research Questions

Q. How can coordination chemistry studies with this ligand resolve contradictions in metal complex spin states?

Methodological Answer : The ligand’s strong field strength stabilizes low-spin configurations in transition metals. For example, [Fe(t-BuTp)₂]PF₆ exhibits low-spin Fe³⁺ (µeff = 2.2 µB) despite typical high-spin Fe³⁺ behavior. To confirm spin states:

Q. How does variable-temperature NMR resolve fluxional behavior in Hydro-tris(3-tert-Butylpyrazol-1-yl)borate complexes?

Methodological Answer : At room temperature, rapid pyrazole ring rotation averages NMR signals. Cooling to –40°C slows dynamics, splitting ¹H NMR peaks (e.g., tert-butyl protons into distinct resonances). Solid-state ¹¹B NMR at 100 K can further differentiate static boron environments (e.g., δ¹¹B = 15–20 ppm for tris-pyrazolylborates) .

Q. What crystallographic software and refinement strategies are optimal for analyzing this compound’s structure?

Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key steps:

Q. How can researchers address data contradictions arising from steric effects in ligand substitution reactions?

Methodological Answer : Steric bulk can lead to unexpected products (e.g., bis-substituted borates). To validate outcomes:

Q. What toxicological precautions are critical when handling thallium salts in ligand synthesis?

Methodological Answer : Thallium compounds are highly toxic (LD50 ~10–15 mg/kg). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.